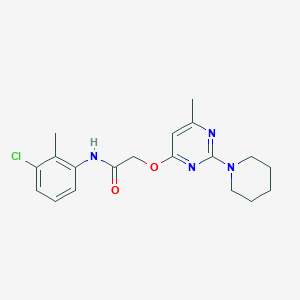

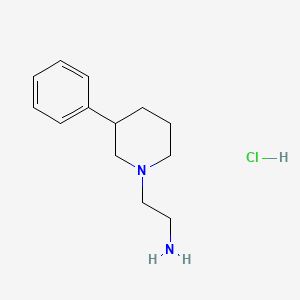

![molecular formula C19H19ClN4O3S B2504648 1-((3-氯苯基)磺酰基)-3-(3-甲氧基丙基)-2,3-二氢-1H-咪唑并[4,5-b]喹喔啉 CAS No. 847335-95-9](/img/structure/B2504648.png)

1-((3-氯苯基)磺酰基)-3-(3-甲氧基丙基)-2,3-二氢-1H-咪唑并[4,5-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline" is a nitrogen-containing heterocyclic molecule. This class of compounds is significant due to their diverse biological activities and their use in various chemical reactions. The structure of the compound suggests that it is a derivative of imidazoquinoxaline, which is a fused heterocycle containing both imidazole and quinoxaline moieties.

Synthesis Analysis

The synthesis of imidazoquinoxaline derivatives can be approached through retrosynthetic analysis, as described in the first paper. The paper outlines a method for preparing such compounds by reacting 3-(α-chlorobenzyl)-1,2-dihydroquinoxalin-2-one with reagents like potassium thiocyanate or isocyanate, which act as synthetic equivalents for two-membered N-C+ building blocks . Although the specific compound is not directly mentioned, the described methodology could potentially be adapted for its synthesis by incorporating the appropriate sulfonyl and methoxypropyl substituents at the relevant positions on the imidazoquinoxaline core.

Molecular Structure Analysis

The molecular structure of the compound is likely complex, with multiple functional groups attached to the imidazoquinoxaline framework. The presence of a sulfonyl group attached to the 3-chlorophenyl ring and a methoxypropyl group suggests potential sites for further chemical modification or interaction with biological targets. The imidazoquinoxaline core itself is a rigid planar system, which can influence the compound's binding affinity to various enzymes or receptors.

Chemical Reactions Analysis

The second paper provides insight into the chemical reactivity of quinoxaline derivatives, although it does not specifically address the compound . It describes a one-pot synthesis method involving dimethyl sulfoxide (DMSO) as both a reactant and solvent, leading to the formation of various N-heterocycle-fused quinoxalines. This suggests that the compound "1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline" could potentially undergo similar reactions in the presence of DMSO, leading to the formation of new derivatives with potentially interesting properties.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of the specific compound , we can infer some general characteristics based on the structure and known properties of related compounds. The imidazoquinoxaline derivatives are typically characterized by their high thermal stability and potential for diverse electronic properties due to their extended conjugated systems. The presence of the sulfonyl and methoxypropyl groups would likely affect the compound's solubility, boiling point, and melting point, as well as its potential interactions with biological molecules.

科学研究应用

肝X受体激动剂

一项研究表明,用咪唑并[1,2-a]吡啶改性喹啉,并结合[3-(磺酰基)芳氧苯基]侧链,产生了对肝X受体(LXR)具有高亲和力的配体。这些化合物在LXR活性测定中显示出良好的激动剂效能和功效,表明在调节胆固醇代谢和炎症方面具有潜在应用 (Robert R. Singhaus等人,2010).

抗菌活性

对新型喹喔啉磺酰胺的绿色合成研究揭示了它们对金黄色葡萄球菌属和结肠杆菌的抗菌特性。这突出了它们在开发新型抗菌剂中的潜在应用 (S. Alavi等人,2017).

抗氧化作用

一项涉及通过格罗布克三组分反应将二茂铁引入咪唑并[1,2-a]吡啶的研究表明,具有双二茂铁基团的化合物表现出有效的抗氧化作用,包括清除自由基和抑制DNA氧化。这表明它们在氧化应激相关疾病中的潜在应用 (G. Xi & Zai-Qun Liu,2015).

N-杂环稠合喹喔啉的合成

已经报道了一种使用二甲基亚砜作为反应物和溶剂的合成N-杂环稠合喹喔啉的有效且绿色方法。该方法可用于合成广泛的喹喔啉衍生物,以用于各种科学应用 (C. Xie等人,2017).

缓蚀

喹喔啉衍生物已被研究为酸性介质中低碳钢的缓蚀剂,表明它们在保护金属免受腐蚀方面的潜在应用。计算和电化学分析显示出高抑制效率,表明它们在工业应用中的实用性 (V. Saraswat & M. Yadav,2020).

未来方向

Quinoxalines have been a subject of extensive research due to their wide range of applications . Future research may focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . The potential applications of “1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” in various fields could also be explored.

属性

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-1-(3-methoxypropyl)-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3S/c1-27-11-5-10-23-13-24(28(25,26)15-7-4-6-14(20)12-15)19-18(23)21-16-8-2-3-9-17(16)22-19/h2-4,6-9,12H,5,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQJMEFVJBTLMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

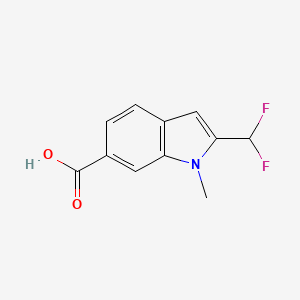

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)

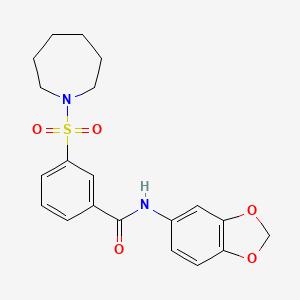

![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)

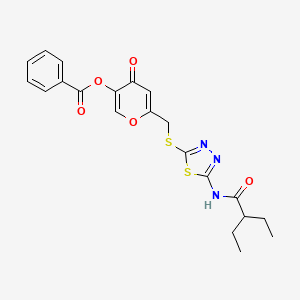

![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)

![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)

![(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide](/img/structure/B2504577.png)

![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)